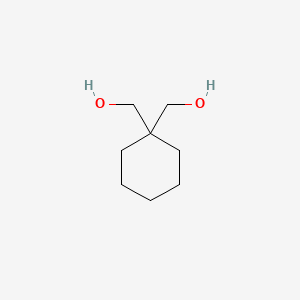

1,1-Cyclohexanedimethanol

Description

The exact mass of the compound 1,1-Cyclohexanedimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Cyclohexanedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Cyclohexanedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQHILJRHBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949427 | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-60-8 | |

| Record name | 1,1-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,1-Cyclohexanedimethanol: Addressing a Notable Data Gap

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure and properties of 1,1-Cyclohexanedimethanol. It is important to note at the outset that publicly available information on this specific isomer is exceptionally limited, especially when compared to its widely used counterpart, 1,4-Cyclohexanedimethanol. This document will present the available information for the 1,1-isomer, propose a potential synthetic pathway, and provide data on the 1,4-isomer for contextual comparison, thereby highlighting a significant knowledge gap in the scientific literature.

Chemical Structure and Identification

1,1-Cyclohexanedimethanol, also known as [1-(hydroxymethyl)cyclohexyl]methanol, is a geminal diol with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . The two hydroxymethyl groups are attached to the same carbon atom of the cyclohexane (B81311) ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | [1-(hydroxymethyl)cyclohexyl]methanol |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Canonical SMILES | C1CCC(CC1)(CO)CO |

Physicochemical Properties: An Area for Investigation

There is a notable absence of experimentally determined physicochemical data for 1,1-Cyclohexanedimethanol in the current body of scientific literature. Properties such as melting point, boiling point, density, and solubility have not been formally reported. For the purpose of comparison, the well-characterized properties of the commercially significant 1,4-Cyclohexanedimethanol are provided below.

Table 1: Physicochemical Properties of 1,4-Cyclohexanedimethanol

| Property | Value |

| CAS Number | 105-08-8[1][2] |

| Appearance | White waxy solid[1] |

| Melting Point | 41 to 61 °C[1] |

| Boiling Point | 284 to 288 °C[1] |

| Density | 1.02 g/mL[1] |

| Water Solubility | Miscible |

It is plausible that the geminal arrangement of the hydroxyl groups in the 1,1-isomer would lead to differences in properties such as polarity, hydrogen bonding capability, and ultimately its melting and boiling points compared to the 1,4-isomer. However, without experimental data, these remain theoretical considerations.

Synthesis of 1,1-Cyclohexanedimethanol: A Proposed Experimental Protocol

Proposed Synthesis Workflow

The proposed synthesis involves a two-step conceptual pathway starting from diethyl malonate, followed by the reduction of the resulting diester.

Caption: A conceptual workflow for the synthesis of 1,1-Cyclohexanedimethanol.

Detailed Hypothetical Experimental Protocol

Materials:

-

Diethyl 1,1-cyclohexanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Diester: A solution of diethyl 1,1-cyclohexanedicarboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,1-Cyclohexanedimethanol.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting. Lithium aluminum hydride is a highly reactive and flammable reagent that must be handled with extreme care by trained personnel.

Applications and Future Research

Due to the scarcity of information, there are no documented applications for 1,1-Cyclohexanedimethanol. In contrast, 1,4-Cyclohexanedimethanol is a crucial monomer in the polymer industry, used in the production of polyesters such as PETG (glycol-modified polyethylene (B3416737) terephthalate) and PCT (polycyclohexylenedimethylene terephthalate).[1] The incorporation of the cyclohexane ring from 1,4-CHDM into the polymer backbone enhances properties like strength, clarity, and chemical resistance.[1]

The unique geminal diol structure of 1,1-Cyclohexanedimethanol could potentially lead to novel polymer architectures with distinct properties. For instance, it could be explored as a monomer for the synthesis of polyacetals, polycarbonates, or polyesters with a high degree of branching originating from the single carbon atom. Further research into the synthesis and characterization of 1,1-Cyclohexanedimethanol and its subsequent polymerization could open new avenues in materials science.

Conclusion

1,1-Cyclohexanedimethanol represents a significant data gap in chemical literature. While its structure is known, there is a lack of reported experimental data on its physicochemical properties, established synthetic protocols, and applications. The information provided in this guide is based on the limited available data and chemical principles. It is highly probable that inquiries regarding "Cyclohexanedimethanol" are intended for the widely studied and commercially important 1,4-isomer. Further research is warranted to fully characterize the 1,1-isomer and explore its potential as a novel building block in polymer chemistry and other fields of chemical synthesis.

References

Synthesis of 1,1-Cyclohexanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of geminal diols, such as 1,1-cyclohexanedimethanol, is a topic of interest in organic chemistry due to their utility as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. This guide addresses the synthesis of 1,1-cyclohexanedimethanol, with a specific focus on the chemical principles governing feasible synthetic routes.

While the direct conversion of cyclohexanal to 1,1-cyclohexanedimethanol is theoretically challenging and not a standard documented procedure, this guide will elucidate the underlying chemical principles and present a robust, well-established alternative pathway. Cyclohexanal possesses acidic α-hydrogens, making it prone to self-condensation reactions (aldol condensation) under the basic conditions typically required for reactions that could otherwise form a geminal diol structure, such as the Cannizzaro reaction. The Cannizzaro reaction, a disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid, is fundamentally limited to aldehydes that lack α-hydrogens.

Therefore, a successful synthesis of 1,1-cyclohexanedimethanol necessitates a strategy that circumvents the issue of α-hydrogens. This guide details a reliable two-step approach commencing with diethyl malonate, which allows for the construction of the 1,1-disubstituted cyclohexane (B81311) core, followed by reduction to the target diol.

A Feasible Alternative Route: Malonic Ester Synthesis

A chemically sound and widely utilized method for the synthesis of 1,1-disubstituted cycloalkanes is the malonic ester synthesis. This intramolecular dialkylation approach provides an efficient pathway to diethyl 1,1-cyclohexanedicarboxylate, which can then be readily reduced to the target 1,1-cyclohexanedimethanol.

Step 1: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate

This step involves the formation of a cyclic compound through the intramolecular dialkylation of diethyl malonate with 1,5-dibromopentane (B145557).[1] The α-carbon of diethyl malonate is sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming a nucleophilic enolate.[2] This enolate then undergoes sequential nucleophilic substitution with the dihalide to form the cyclohexane ring.

Step 2: Reduction of Diethyl 1,1-Cyclohexanedicarboxylate to 1,1-Cyclohexanedimethanol

The geminal diester is subsequently reduced to the corresponding diol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the efficient conversion of both ester groups to primary alcohols.[3][4]

Synthetic Workflow

Caption: Synthetic pathway for 1,1-cyclohexanedimethanol.

Quantitative Data

The following table summarizes the reactants and products for the proposed two-step synthesis.

| Step | Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 1 | Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.0 |

| 1 | 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.96 | 1.0 |

| 1 | Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.0 |

| 1 | Diethyl 1,1-Cyclohexanedicarboxylate | C₁₂H₂₀O₄ | 228.28 | 1.0 |

| 2 | Diethyl 1,1-Cyclohexanedicarboxylate | C₁₂H₂₀O₄ | 228.28 | 1.0 |

| 2 | Lithium Aluminum Hydride | LiAlH₄ | 37.95 | ~1.0-1.5 |

| 2 | 1,1-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | 1.0 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate

This protocol is adapted from established procedures for malonic ester synthesis of cyclic compounds.[5]

-

Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 molar equivalents) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) with cooling to manage the exothermic reaction.

-

Reaction Setup: To a separate reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl malonate (1.0 molar equivalent) and 1,5-dibromopentane (1.0 molar equivalent) in absolute ethanol.

-

Cyclization: Heat the diethyl malonate mixture to reflux. Add the sodium ethoxide solution dropwise to the refluxing mixture over a period of 2-3 hours.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the sodium bromide byproduct.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl 1,1-cyclohexanedicarboxylate.

Protocol 2: Reduction of Diethyl 1,1-Cyclohexanedicarboxylate to 1,1-Cyclohexanedimethanol

This protocol is a general procedure for the LiAlH₄ reduction of esters.[3][6]

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.0-1.5 molar equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve diethyl 1,1-cyclohexanedicarboxylate (1.0 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.

-

Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-cyclohexanedimethanol. The product can be further purified by recrystallization or distillation.

Conclusion

The direct synthesis of 1,1-cyclohexanedimethanol from cyclohexanal is impeded by the inherent reactivity of the starting material, which favors aldol (B89426) condensation. However, the target compound can be effectively synthesized through a robust and well-documented two-step alternative pathway. The malonic ester synthesis provides a reliable method for constructing the required 1,1-disubstituted cyclohexane core from diethyl malonate and 1,5-dibromopentane. Subsequent reduction of the resulting diester with lithium aluminum hydride affords the desired 1,1-cyclohexanedimethanol in good yield. This technical guide provides researchers with the necessary theoretical background and practical protocols to successfully synthesize this valuable chemical intermediate.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol Isomers

An important introductory note: Scientific literature and chemical databases extensively detail the properties of 1,4-Cyclohexanedimethanol (CHDM) , which exists as cis and trans geometric isomers. Conversely, information on 1,1-Cyclohexanedimethanol is exceedingly scarce. This is because geminal diols (compounds with two hydroxyl groups on the same carbon) are typically unstable and readily dehydrate to form the corresponding carbonyl compound (in this case, cyclohexanecarbaldehyde).[1][2][3][4][5] Therefore, this technical guide will focus on the well-characterized and industrially significant cis and trans isomers of 1,4-Cyclohexanedimethanol.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physical characteristics of these compounds.

Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

1,4-Cyclohexanedimethanol is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyurethanes.[6][7][8] Its physical properties are significantly influenced by the geometric arrangement of the two hydroxymethyl groups relative to the cyclohexane (B81311) ring. Commercial CHDM is typically a mixture of these isomers, with a common ratio being approximately 30:70 (cis to trans).[6]

Summary of Quantitative Data

The physical properties of the individual cis and trans isomers, as well as their commercial mixtures, are summarized in the table below for comparative analysis.

| Physical Property | cis-1,4-Cyclohexanedimethanol | trans-1,4-Cyclohexanedimethanol | Commercial Mixture (cis/trans) |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molar Mass ( g/mol ) | 144.21 | 144.21 | 144.21 |

| Appearance | White waxy solid | White waxy solid | White waxy solid |

| Melting Point (°C) | 43 | 61 - 70 | 41 - 61 |

| Boiling Point (°C) | 286 | 283 | 282 - 288 |

| Density (g/cm³) | Data not readily available | Data not readily available | ~1.04 @ 25°C |

| Flash Point (°C) | Data not readily available | > 109 | 161 (closed cup) |

| Water Solubility | Miscible | Miscible | Miscible |

| Solubility in other solvents | Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether. | Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether. | Soluble in ethanol, benzene, trichloromethane, ketones, and glycol ethers. |

(Data compiled from multiple sources)

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for the quality control, application, and modeling of chemical compounds. Below are detailed methodologies for measuring the key physical properties of CHDM isomers, based on standardized and widely accepted laboratory practices.

Melting Point Determination

The melting point provides a sharp indication of a substance's purity. For crystalline solids like the isomers of CHDM, a narrow melting range is indicative of high purity.

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point) is recorded.

-

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Glass capillary tubes (one end sealed).

-

Thermometer calibrated to USP/ISO standards.

-

-

Methodology (based on USP <741> and general organic chemistry practices):

-

Sample Preparation: A small amount of the dry CHDM isomer is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[9][10]

-

Measurement: The loaded capillary is placed in the heating block of the apparatus.

-

A rapid heating rate is used to determine an approximate melting point. The apparatus is then allowed to cool.

-

A second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[10][11]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the range.

-

Boiling Point Determination

Boiling point is a critical property for purification by distillation and for understanding a substance's volatility.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, micro boiling point determination is often used. Standardized methods like ASTM D2887 use gas chromatography to determine the boiling range distribution of petroleum products, which can be adapted for pure chemical compounds.[12][13]

-

Apparatus:

-

Gas chromatograph (GC) equipped with a nonpolar capillary column and a flame ionization detector (FID).

-

Heating block or Thiele tube for micro determination.

-

Small test tube, capillary tube, and thermometer.

-

-

Methodology (Simulated Distillation by GC - adapted from ASTM D2887):

-

Calibration: A mixture of n-alkanes with known boiling points is injected into the GC under the same conditions to be used for the sample. A calibration curve of retention time versus boiling point is generated.[13]

-

Sample Analysis: A solution of the CHDM isomer in a suitable solvent is injected into the GC. The column temperature is increased at a reproducible linear rate.[13]

-

Data Interpretation: The retention time of the CHDM peak is recorded. The boiling point is determined by correlating this retention time with the calibration curve. This method provides a highly accurate boiling point equivalent to that from a true boiling point distillation.[12]

-

Density Determination

Density is a fundamental property used for material identification and for converting between mass and volume.

-

Principle: Density is defined as mass per unit volume. For solids and liquids, this is commonly determined using the buoyancy technique (Archimedes' principle) or by using a pycnometer (a flask with a precise, known volume).[14][15]

-

Apparatus:

-

Analytical balance with a density kit (for buoyancy method).

-

Pycnometer.

-

Graduated cylinder and balance (for displacement method).

-

-

Methodology (Gas Pycnometry):

-

Principle: This non-destructive technique measures the skeletal density of a solid by displacing a known quantity of an inert gas (typically helium) and applying the ideal gas law.[14]

-

Procedure: The mass of the CHDM sample is accurately measured and the sample is placed in a chamber of known volume.

-

The chamber is sealed and filled with helium to a specific pressure.

-

The gas is then expanded into a second calibrated reference chamber.

-

The pressure difference before and after expansion allows for the precise calculation of the sample's volume, excluding any open pores.

-

The density is calculated by dividing the sample's mass by the measured volume.[14]

-

Solubility Determination

Solubility data is crucial for applications in formulations, separations, and assessing environmental fate.

-

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The OECD 105 guideline provides standardized methods for this determination.[16][17][18][19][20]

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Vials with screw caps.

-

Analytical balance.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

-

Methodology (Flask Method - based on OECD 105):

-

Equilibration: An excess amount of the CHDM isomer is added to a known volume of the solvent (e.g., water) in a vial. This ensures that a saturated solution is formed.

-

The mixture is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, which is typically 24-48 hours.[16][20]

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of CHDM in the clear, saturated solution is determined using a suitable and validated analytical method.

-

The solubility is reported in units of mass per volume (e.g., g/L) or mass per mass of solvent at the specified temperature.[17]

-

Signaling Pathways and Biological Activity

The user query included a requirement for information on signaling pathways. For a simple diol like 1,4-Cyclohexanedimethanol, which is primarily used as an industrial chemical and polymer monomer, there is no established role in biological signaling pathways in the way a drug or endogenous ligand would have. Its biological effects are primarily related to toxicology at high concentrations rather than specific receptor-mediated signaling. Therefore, a discussion of signaling pathways is not applicable in the context of its core physical and chemical properties.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like 1,4-Cyclohexanedimethanol.

Caption: Generalized workflow for physical property characterization.

References

- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 7. CAS 105-08-8: 1,4-Cyclohexanedimethanol | CymitQuimica [cymitquimica.com]

- 8. guidechem.com [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. mt.com [mt.com]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 17. filab.fr [filab.fr]

- 18. laboratuar.com [laboratuar.com]

- 19. Water Solubility | Scymaris [scymaris.com]

- 20. oecd.org [oecd.org]

Spectroscopic Profile of 1,1-Cyclohexanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,1-Cyclohexanedimethanol. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectral characteristics based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Spectroscopic Overview

1,1-Cyclohexanedimethanol possesses a quaternary carbon atom on a cyclohexane (B81311) ring, to which two hydroxymethyl (-CH₂OH) groups are attached. This unique structural feature dictates its spectroscopic properties. The primary alcohol functionalities and the saturated carbocyclic ring are the key determinants of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1-Cyclohexanedimethanol, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of 1,1-Cyclohexanedimethanol is expected to show distinct signals for the hydroxyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the protons of the cyclohexane ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Hydroxyl (-OH) | 1.0 - 5.0 | Singlet (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature. The signal may disappear upon D₂O exchange. |

| Methylene (-CH₂OH) | ~3.4 - 3.6 | Singlet | These two methylene groups are equivalent and attached to a quaternary carbon, hence they appear as a singlet. |

| Cyclohexane Ring (-CH₂-) | ~1.2 - 1.6 | Multiplet (complex) | The protons on the cyclohexane ring will give rise to complex, overlapping signals in the aliphatic region. |

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C(CH₂OH)₂) | ~40 - 50 |

| Methylene Carbon (-CH₂OH) | ~65 - 75 |

| Cyclohexane Ring Carbons (-CH₂-) | ~20 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1-Cyclohexanedimethanol will be dominated by absorptions from the O-H and C-O bonds of the alcohol groups and the C-H bonds of the aliphatic ring.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Appearance |

| O-H Stretch | 3200 - 3600 | Strong | Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Sharp |

| C-O Stretch | 1000 - 1260 | Strong | Sharp |

| O-H Bend | 1330 - 1440 | Medium | Broad |

| CH₂ Bend | ~1465 | Medium | Sharp |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of 1,1-Cyclohexanedimethanol.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Data Acquisition (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid 1,1-Cyclohexanedimethanol sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Visualizations

An In-depth Technical Guide to 1,1-Cyclohexanedimethanol (CAS 2658-60-8)

Disclaimer: Publicly available technical information, including detailed experimental protocols, specific applications, and comprehensive safety data for 1,1-Cyclohexanedimethanol (CAS 2658-60-8), is limited. This guide provides the available data for the specified substance and includes a comparative overview of the well-documented isomer, 1,4-Cyclohexanedimethanol (B133615) (CAS 105-08-8), for a broader context.

Introduction

1,1-Cyclohexanedimethanol, with the CAS number 2658-60-8, is a diol with the chemical formula C8H16O2.[1] It is a structural isomer of the more commercially significant 1,4-Cyclohexanedimethanol. The defining feature of this molecule is the geminal arrangement of its two hydroxymethyl groups, which are both attached to the same carbon atom of the cyclohexane (B81311) ring. This configuration influences its chemical reactivity and physical properties, distinguishing it from its 1,2-, 1,3-, and 1,4-isomers. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of the known properties and potential characteristics of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 1,1-Cyclohexanedimethanol are summarized in the table below. For comparison, the properties of the widely used 1,4-Cyclohexanedimethanol are also included.

| Property | 1,1-Cyclohexanedimethanol (CAS 2658-60-8) | 1,4-Cyclohexanedimethanol (CAS 105-08-8) |

| Molecular Formula | C8H16O2[1] | C8H16O2[2] |

| Molecular Weight | 144.22 g/mol [1] | 144.21 g/mol [2] |

| IUPAC Name | Cyclohexane-1,1-diyldimethanol[1] | (Cyclohexane-1,4-diyl)dimethanol[2] |

| Appearance | - | White waxy solid[2] |

| Boiling Point | - | 284 to 288 °C[2] |

| Melting Point | - | 41 to 61 °C[2] |

| Density | - | 1.02 g/mL[2] |

| Purity | 95%[1] | - |

| SMILES | OCC1(CO)CCCCC1[1] | C1CC(CCC1CO)CO[2] |

Synthesis and Reactivity

Synthesis of 1,1-Cyclohexanedimethanol

Comparative Synthesis of 1,4-Cyclohexanedimethanol

In contrast, the industrial synthesis of 1,4-Cyclohexanedimethanol is well-established and typically involves a two-step catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[2]

-

Hydrogenation of the Aromatic Ring: Dimethyl terephthalate is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Ester Hydrogenation: The DMCD is further hydrogenated to yield 1,4-Cyclohexanedimethanol (CHDM).[2]

A common catalyst for the second step is copper chromite.[2] The ratio of cis to trans isomers of the final product is influenced by the choice of catalyst.[2]

Synthesis Workflow for 1,4-Cyclohexanedimethanol

Caption: Industrial production of 1,4-Cyclohexanedimethanol.

Applications and Research Interest

Specific applications for 1,1-Cyclohexanedimethanol are not well-documented in the available literature. Based on its chemical structure as a diol, it could potentially be explored as a monomer in polymerization reactions, a cross-linking agent, or a building block in organic synthesis.

In stark contrast, 1,4-Cyclohexanedimethanol is a crucial comonomer in the production of various polyesters, most notably polyethylene (B3416737) terephthalate (PET) and its glycol-modified version, PETG.[2] The inclusion of 1,4-CHDM in the polymer backbone enhances properties such as strength, clarity, and solvent resistance.[2] It is also a precursor for the synthesis of 1,4-cyclohexanedimethanol diglycidyl ether, which is utilized as a reactive diluent for epoxy resins.[2]

Safety and Handling

Detailed toxicological data and handling precautions specifically for 1,1-Cyclohexanedimethanol are limited. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. It should be stored at room temperature and handled in a well-ventilated area to avoid inhalation of any potential dust or vapors.[1]

For 1,4-Cyclohexanedimethanol, safety data sheets indicate that it can cause serious eye irritation.[3] Standard handling procedures include avoiding contact with skin and eyes and ensuring adequate ventilation.[3]

Experimental Protocols

No specific, detailed experimental protocols for the synthesis or use of 1,1-Cyclohexanedimethanol were found in the reviewed literature. For researchers interested in this compound, protocol development would likely be based on general organic chemistry principles for reactions involving geminal diols.

A generalized experimental workflow for a potential reaction, such as esterification, is presented below. This is a hypothetical workflow and would require laboratory optimization.

Hypothetical Esterification Workflow

Caption: A generalized workflow for a potential esterification reaction.

Conclusion

1,1-Cyclohexanedimethanol (CAS 2658-60-8) is a chemical compound for which there is a notable lack of in-depth technical data in the public domain. While its basic chemical identity is established, further research is required to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential applications. The extensive documentation available for its isomer, 1,4-Cyclohexanedimethanol, highlights the commercial importance of this class of compounds and may serve as a valuable reference for future studies on the 1,1-isomer. For professionals in research and drug development, 1,1-Cyclohexanedimethanol represents an under-explored molecule with potential for novel material synthesis and as a unique building block in the creation of new chemical entities.

References

An In-depth Technical Guide to Cyclohexanedimethanol Isomers as Diol Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexanedimethanol (CHDM) isomers, with a primary focus on 1,4-cyclohexanedimethanol, a key cycloaliphatic diol in the synthesis of high-performance polyesters. While the prompt specified 1,1-cyclohexanedimethanol, the scientific literature predominantly addresses the 1,2-, 1,3-, and particularly the 1,4-isomers in polymer chemistry and material science. This guide will, therefore, focus on these commercially and scientifically relevant isomers, treating them as homologues of linear 1,3-diols to explore the impact of their cyclic structure on polymer properties. This document details the synthesis, chemical properties, and applications of CHDM isomers, with a special emphasis on their role in modifying polyesters for various applications, including those in the biomedical field. Detailed experimental protocols for polymerization, extensive quantitative data, and visualizations of chemical synthesis and polymerization workflows are provided to support researchers in their work. A hypothetical signaling pathway interaction is also presented to stimulate further investigation into the biological activities of CHDM-based biomaterials.

Introduction to Cyclohexanedimethanol (CHDM) Isomers

Cyclohexanedimethanol (CHDM) is a family of cycloaliphatic diols with the general formula C₆H₁₀(CH₂OH)₂. The isomers of CHDM, most notably 1,4-CHDM, are crucial building blocks in the polymer industry, valued for the unique properties they impart to polyesters and other polymers.[1][2] Unlike linear diols such as 1,3-propanediol, the rigid and bulky cyclohexane (B81311) ring of CHDM introduces significant changes in the macromolecular architecture of polymers, affecting their thermal stability, mechanical strength, and chemical resistance.[3][4]

The most common and commercially significant isomer is 1,4-cyclohexanedimethanol, which exists as a mixture of cis and trans stereoisomers.[1] The ratio of these stereoisomers plays a critical role in determining the crystallinity and, consequently, the physical properties of the resulting polymers.[3] Other isomers, such as 1,2- and 1,3-cyclohexanedimethanol, are also used in specialty polymer applications.[3][5]

This guide will explore the synthesis and properties of these CHDM isomers and their applications, particularly in the context of their role as homologues to simpler linear diols.

Synthesis and Properties of CHDM Isomers

Synthesis of 1,4-Cyclohexanedimethanol

The industrial production of 1,4-CHDM is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[1][6] This process typically involves two main stages:

-

Hydrogenation of the Aromatic Ring: DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[1]

-

Ester Hydrogenation: The ester groups of DMCD are then reduced to hydroxyl groups to yield 1,4-CHDM.[1]

Alternative synthesis routes from biomass-derived feedstocks are also being explored to provide a more sustainable pathway to CHDM.[7]

Physicochemical Properties

The physical and chemical properties of CHDM isomers differ based on the substitution pattern on the cyclohexane ring and the cis/trans ratio. These properties are summarized in the table below.

| Property | 1,4-CHDM (mixture of isomers) | 1,3-CHDM | 1,3-Propanediol (for comparison) |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₃H₈O₂ |

| Molar Mass | 144.21 g/mol [8] | 144.21 g/mol [9] | 76.09 g/mol |

| Appearance | White, waxy solid[1] | - | Colorless, viscous liquid |

| Melting Point | 41-61 °C[1] | - | -27 °C |

| Boiling Point | 284-288 °C[1] | - | 214 °C |

| Solubility in Water | Soluble[2] | - | Miscible |

Role in Polymer Synthesis: A Homologue to 1,3-Diols

The incorporation of CHDM into polymer chains, particularly in polyesters, significantly alters their properties compared to polymers synthesized with linear aliphatic diols like 1,3-propanediol.

Impact on Polymer Properties

The rigid cycloaliphatic structure of CHDM imparts several key characteristics to polyesters:

-

Enhanced Thermal Stability: The cyclohexane ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting points (Tm) compared to their linear diol counterparts.

-

Improved Mechanical Strength: The stiffness of the cyclohexane ring contributes to increased hardness, tensile strength, and rigidity of the resulting polymer.[4]

-

Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and chemical attack.[10]

These properties make CHDM-based polyesters, such as polyethylene (B3416737) terephthalate glycol-modified (PETG), suitable for a wide range of demanding applications.[1]

Quantitative Data on CHDM-based Polyesters

The following table summarizes the key performance indicators of polyesters synthesized with 1,4-CHDM compared to a polyester (B1180765) synthesized with a linear diol.

| Property | PET (Polyethylene Terephthalate) | PETG (PET co-polymer with 1,4-CHDM) | PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)) |

| Diol Monomer(s) | Ethylene Glycol | Ethylene Glycol and 1,4-CHDM | 1,4-CHDM |

| Glass Transition Temp. (Tg) | ~75 °C | ~80 °C | ~90 °C[11] |

| Melting Temp. (Tm) | ~260 °C | Amorphous (no Tm) | ~295 °C[11] |

| Tensile Strength | ~55 MPa | ~50 MPa | ~55 MPa |

| Clarity | Good | Excellent | Good |

Experimental Protocols

Synthesis of 1,4-Cyclohexanedimethanol

A representative laboratory-scale synthesis of 1,4-CHDM from a biomass-derived intermediate is presented below, adapted from Hu et al. (2018).

Materials:

-

Ethyl 4-formylcyclohex-3-enecarboxylate (derived from formaldehyde, crotonaldehyde, and ethyl acrylate)

-

Cu/Zn/Al catalyst

-

Hydrogen gas

-

Solvent (e.g., dioxane)

Procedure:

-

The starting carboxylate (1 mmol) and the Cu/Zn/Al catalyst (50 mg) are placed in a high-pressure autoclave.

-

The autoclave is sealed and purged several times with hydrogen gas.

-

The pressure of hydrogen is set to 4.0 MPa.

-

The reaction mixture is heated to 240 °C and stirred for 12 hours.

-

After cooling and venting, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield 1,4-cyclohexanedimethanol.

Melt Polymerization of PETG

The following is a general protocol for the synthesis of PETG via a two-step melt polymerization process.[3][10]

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Catalyst (e.g., zinc acetate, antimony trioxide)

-

Stabilizer (e.g., phosphoric acid)

Step 1: Transesterification

-

Charge the reactor with DMT, EG, and CHDM in the desired molar ratio.

-

Add the transesterification catalyst.

-

Heat the mixture to 150-220 °C under a nitrogen atmosphere to initiate the transesterification reaction, distilling off the methanol (B129727) byproduct.

Step 2: Polycondensation

-

Add the polycondensation catalyst and stabilizer.

-

Gradually increase the temperature to 260-290 °C while reducing the pressure to create a vacuum.

-

Continue the reaction under high vacuum to remove excess EG and drive the polymerization to a high molecular weight. The reaction is monitored by the increase in melt viscosity.

-

Once the desired molecular weight is achieved, the molten polymer is extruded and pelletized.

Visualizations: Synthesis and Polymerization Workflows

Synthesis of 1,4-Cyclohexanedimethanol

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications | MDPI [mdpi.com]

- 4. paint.org [paint.org]

- 5. US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol - Google Patents [patents.google.com]

- 6. US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives - Google Patents [patents.google.com]

- 7. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Cyclohexanedimethanol | C8H16O2 | CID 107204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: Novel Applications for 1,1-Cyclohexanedimethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,1-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, is a well-established monomer in the polymer industry, prized for its ability to impart enhanced durability, clarity, and chemical resistance to polyesters.[1][2][3] While its role in materials science is significant, emerging research and synthetic strategies are paving the way for novel applications beyond traditional polymers. This guide explores the foundational chemistry of CHDM, its established uses, and delves into potential innovative applications in drug delivery, advanced materials, and as a versatile chemical intermediate. Detailed experimental protocols and conceptual frameworks are provided to empower researchers in exploring these new frontiers.

Core Properties of 1,1-Cyclohexanedimethanol (CHDM)

CHDM's utility is rooted in its unique molecular structure, which combines the rigidity of a cyclohexane (B81311) ring with the reactivity of two primary hydroxyl groups. Commercial CHDM is typically a mixture of cis and trans isomers, with the ratio influencing the properties of the final polymer.[1]

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [4] |

| Molar Mass | 144.21 g/mol | [1][4] |

| Appearance | White, waxy solid | [1] |

| Melting Point | 41-61 °C | [1] |

| Boiling Point | 283-288 °C | [1] |

| Density | 1.02 g/mL | [1] |

| CAS Number | 105-08-8 | [5] |

| Isomer Ratio (typical commercial) | 30:70 (cis:trans) | [1] |

Established Applications in Polymer Chemistry

The primary application of CHDM is as a comonomer in the production of various polyesters. Its incorporation into the polymer backbone disrupts crystallinity, leading to materials with improved properties.

Key Polymer Applications:

-

Polyethylene (B3416737) Terephthalate (B1205515) Glycol-modified (PETG): By replacing a portion of the ethylene (B1197577) glycol in the polyethylene terephthalate (PET) synthesis with CHDM, the resulting PETG is amorphous, offering improved clarity, toughness, and chemical resistance.[1] This makes it suitable for applications ranging from medical devices to consumer product packaging.[1]

-

Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT): A high-performance polyester (B1180765) synthesized from CHDM and terephthalic acid, PCT exhibits excellent thermal stability and chemical resistance.[2]

-

Coatings and Resins: CHDM is used to synthesize polyester resins for a variety of coatings, including automotive, aerospace, and marine applications, where it enhances durability, adhesion, and resistance to weathering and chemicals.[4][5]

-

Plasticizers: It serves as a plasticizer in the production of polyvinyl chloride (PVC), imparting flexibility and softness.[4]

-

Lubricants: CHDM can be used in the formulation of metalworking fluids, greases, and hydraulic fluids to improve viscosity, lubricity, and thermal stability.[4]

Novel and Emerging Applications

The versatile structure of CHDM opens doors to applications beyond conventional polyesters. The following sections explore potential areas of innovation for researchers.

Biodegradable Polymers and Drug Delivery Systems

The diol functionality of CHDM makes it a candidate for the synthesis of biodegradable polymers such as polyorthoesters and polyketals. These polymers can be designed to degrade under specific physiological conditions, making them attractive for controlled drug release.

Conceptual Application: Synthesis of pH-sensitive polyketal copolymers for targeted drug delivery to acidic tumor microenvironments. The incorporation of CHDM can enhance the mechanical strength and modulate the degradation rate of the polymer backbone.

Experimental Protocol: Synthesis of a CHDM-based Polyketal

-

Materials: 1,1-Cyclohexanedimethanol (CHDM), a di-ketene acetal (B89532) monomer, anhydrous toluene, p-toluenesulfonic acid (catalyst).

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of CHDM and the di-ketene acetal monomer in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mol%).

-

Heat the reaction mixture to 60°C under a nitrogen atmosphere.

-

Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl peak from CHDM.

-

After 24-48 hours, cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to cold methanol.

-

Filter the resulting white solid, wash with methanol, and dry under vacuum.

-

Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

-

Logical Workflow for Polyketal Drug Delivery Vehicle Development

Caption: Workflow for developing a CHDM-based polyketal for drug delivery.

Synthesis of Novel Heterocyclic Compounds for Medicinal Chemistry

While CHDM itself is not typically a pharmacophore, its rigid cyclohexane core can serve as a scaffold for the synthesis of novel small molecules with potential therapeutic activity. The diol functionality allows for a variety of chemical transformations to build more complex structures. Although research on cyclohexane-1,3-dione derivatives for therapeutic applications exists, the direct use of 1,1- or 1,4-CHDM as a starting material for drug candidates is a less explored area.[6][7]

Conceptual Application: Use CHDM as a starting material to synthesize novel bis-heterocyclic compounds as potential kinase inhibitors. The cyclohexane core can provide a rigid linker between two pharmacophoric moieties.

Experimental Protocol: Synthesis of a Bis-triazole Derivative from CHDM

-

Step 1: Tosylation of CHDM

-

Dissolve CHDM and a slight excess of p-toluenesulfonyl chloride in anhydrous pyridine (B92270) at 0°C.

-

Stir the reaction overnight at room temperature.

-

Pour the mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the di-tosylate.

-

-

Step 2: Azidation

-

Dissolve the di-tosylate in dimethylformamide (DMF) and add an excess of sodium azide.

-

Heat the mixture to 80°C and stir for 24 hours.

-

Cool, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate to yield the di-azide.

-

-

Step 3: Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition)

-

Dissolve the di-azide and two equivalents of a terminal alkyne (containing a pharmacophore of interest) in a t-butanol/water mixture.

-

Add sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate.

-

Stir vigorously at room temperature for 24 hours.

-

Dilute with water and extract with ethyl acetate.

-

Purify the product by column chromatography to obtain the final bis-triazole compound.

-

Signaling Pathway Synthesis Logic

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Cyclohexanedimethanol (CHDM-D) | Eastman [eastman.com]

- 4. nbinno.com [nbinno.com]

- 5. tecnosintesi.com [tecnosintesi.com]

- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 1,1-Cyclohexanedimethanol Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclohexanedimethanol is a key structural motif in various organic molecules, including pharmaceuticals and materials. Understanding its conformational preferences is crucial for predicting molecular interactions and properties. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,1-cyclohexanedimethanol. In the absence of extensive dedicated literature on this specific molecule, this document outlines the fundamental principles governing its three-dimensional structure, proposes a detailed computational protocol for its in-depth study, and presents hypothetical quantitative data based on established conformational analysis principles. This guide is intended to serve as a valuable resource for researchers initiating theoretical studies on this and similar geminally disubstituted cyclohexane (B81311) systems.

Introduction to the Conformational Landscape of 1,1-Cyclohexanedimethanol

The conformational behavior of 1,1-cyclohexanedimethanol is primarily dictated by the chair conformation of the cyclohexane ring and the rotational freedom of the two hydroxymethyl substituents. The geminal substitution pattern at the C1 position necessitates that one hydroxymethyl group occupies an axial position while the other assumes an equatorial position. Ring inversion of the cyclohexane core would lead to an interchange of these positions, resulting in a conformer of identical energy.

The key factors influencing the relative stability of different conformers are:

-

Steric Hindrance: The axial hydroxymethyl group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5, leading to steric strain.

-

Gauche Interactions: Rotations around the C1-C(hydroxymethyl) and C-O bonds of the substituents can lead to gauche interactions between the substituent and the cyclohexane ring, as well as between the two hydroxymethyl groups themselves.

-

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

Proposed Conformational Space of 1,1-Cyclohexanedimethanol

The primary conformational isomerism in 1,1-cyclohexanedimethanol arises from the rotation of the two hydroxymethyl groups. These rotations can be described by the dihedral angles ω1 (O-C-C1-C2) and ω2 (O'-C'-C1-C2). The most stable rotamers will seek to minimize steric clashes and maximize stabilizing interactions like intramolecular hydrogen bonding.

Several plausible low-energy conformations can be postulated, primarily involving different orientations of the axial and equatorial hydroxymethyl groups to allow for or avoid interactions. The possibility of intramolecular hydrogen bonding between the two hydroxyl groups introduces a significant stabilizing factor that can influence the preferred conformations.

Hypothetical Quantitative Conformational Analysis

Due to the limited availability of specific experimental or computational data for 1,1-cyclohexanedimethanol in the public domain, we present a table of hypothetical relative energies for a set of plausible conformers. These values are derived from established principles of conformational analysis, including typical energy penalties for axial substituents and gauche interactions, and the stabilizing effect of intramolecular hydrogen bonds. These are intended to be illustrative for guiding future computational studies.

| Conformer ID | Axial CH2OH Orientation | Equatorial CH2OH Orientation | Intramolecular H-Bond | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Conf-1 | Gauche | Gauche | Yes | 0.00 | 75.8 |

| Conf-2 | Anti | Gauche | No | 1.50 | 8.8 |

| Conf-3 | Gauche | Anti | No | 1.65 | 7.1 |

| Conf-4 | Anti | Anti | No | 2.50 | 2.3 |

| Conf-5 | Gauche | Gauche | No | 2.80 | 1.5 |

Note: The presented data is hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous computational chemistry studies as outlined in Section 4.

Detailed Computational Protocol for Conformational Analysis

To obtain accurate and reliable data on the conformational landscape of 1,1-cyclohexanedimethanol, a systematic computational study is required. The following protocol outlines a robust methodology for such an investigation.

4.1. Conformational Search

A comprehensive search of the conformational space is the initial and critical step. This can be achieved using methods such as:

-

Molecular Mechanics (MM) based systematic or stochastic searches: Using force fields like MMFF94 or OPLS3e to rapidly explore a large number of potential conformations.

-

Ab initio or Density Functional Theory (DFT) based molecular dynamics (MD) simulations: To explore the conformational space at a higher level of theory, although at a greater computational cost.

4.2. Quantum Mechanical Calculations

The low-energy conformers identified in the initial search should be subjected to full geometry optimization and frequency calculations using a reliable quantum mechanical method.

-

Recommended Methodologies:

-

Density Functional Theory (DFT): The B3LYP or M06-2X functionals are recommended, as they provide a good balance between accuracy and computational cost for conformational energies.

-

Møller-Plesset Perturbation Theory (MP2): This method offers a higher level of accuracy, particularly for systems where dispersion interactions are important, and is recommended for final single-point energy calculations on the DFT-optimized geometries.

-

-

Choice of Basis Set:

-

A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is recommended to provide a flexible description of the electron density, which is crucial for accurately modeling non-covalent interactions like hydrogen bonding.

-

4.3. Calculation of Thermodynamic Properties

Frequency calculations at the chosen level of theory are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as:

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy (H)

-

Gibbs free energy (G)

The relative Gibbs free energies of the conformers are used to determine their equilibrium populations at a given temperature.

4.4. Analysis of Intramolecular Interactions

To gain a deeper understanding of the factors governing conformational stability, further analyses are recommended:

-

Natural Bond Orbital (NBO) analysis: To identify and quantify the strength of intramolecular hydrogen bonds.

-

Atoms in Molecules (AIM) analysis: To characterize the nature of bonding interactions, including hydrogen bonds.

Visualizing Conformational Relationships and Workflows

To clearly illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

This technical guide has provided a foundational understanding of the theoretical principles governing the conformational preferences of 1,1-cyclohexanedimethanol. While specific experimental data for this molecule is scarce, the outlined computational protocol offers a robust framework for researchers to conduct a thorough theoretical investigation. The insights gained from such studies are invaluable for rational drug design, materials science, and fundamental stereochemical analysis. The provided hypothetical data and visualizations serve as a starting point for future research in this area.

An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanedimethanol (CHDM). It is important to note that the user request specified 1,1-Cyclohexanedimethanol. However, the commercially significant and widely studied isomer is 1,4-Cyclohexanedimethanol. Due to the extensive availability of data for the 1,4-isomer and the scarcity of information on the 1,1-isomer, this guide will focus on the former, which is likely the intended subject of the query.

1,4-Cyclohexanedimethanol is a waxy, white solid at room temperature and is a crucial monomer in the synthesis of various polymers, most notably polyesters and polyurethanes.[1][2] Its molecular structure, which includes a cyclohexane (B81311) ring and two primary hydroxyl groups, imparts a unique combination of flexibility and rigidity to the resulting polymers.[2][3] Understanding its solubility in a range of organic solvents is critical for its application in polymer synthesis, coatings, and other industrial processes.[3] Commercial CHDM is typically a mixture of cis and trans isomers, with the trans isomer having a higher melting point.[3][4]

Quantitative Solubility Data

The solubility of 1,4-Cyclohexanedimethanol is highest in polar solvents, particularly those capable of hydrogen bonding. It is miscible with water and alcohol.[3][4] Its solubility is lower in non-polar aromatic and aliphatic hydrocarbons. The following table summarizes the available quantitative solubility data for 1,4-Cyclohexanedimethanol in various organic solvents at 20°C.

| Organic Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Methanol | 20 | 92.2 |

| Benzene | 20 | 1.1 |

| Chloroform | 20 | 5.7 |

Note: The data is based on available literature and may vary depending on the specific isomer ratio (cis/trans) of the 1,4-Cyclohexanedimethanol and the purity of the solvents.[3]

Qualitative Solubility Information

Qualitative assessments indicate that 1,4-Cyclohexanedimethanol is:

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a solid compound like 1,4-Cyclohexanedimethanol in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of 1,4-Cyclohexanedimethanol in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

1,4-Cyclohexanedimethanol (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-Cyclohexanedimethanol to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time intervals (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute remains constant.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of 1,4-Cyclohexanedimethanol, or by using a vacuum desiccator.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved 1,4-Cyclohexanedimethanol is the final weight of the vial with the residue minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Structure-Property-Application Relationship of 1,4-Cyclohexanedimethanol

Caption: Relationship between CHDM's structure and its uses.

References

Technical Guide: Safety and Handling of Cyclohexanedimethanol

A Note on Isomers: This document provides a comprehensive overview of the material safety data for 1,4-Cyclohexanedimethanol . It is important to note that a thorough search for safety and toxicological data on 1,1-Cyclohexanedimethanol did not yield specific material safety data sheets or in-depth experimental studies. The information presented herein pertains to the commercially significant 1,4-isomer, which consists of a mixture of cis and trans isomers.

Chemical Identification and Physical Properties

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, such as polyesters and polyurethanes.[1][2] Its chemical structure, featuring a cyclohexane (B81311) ring, imparts rigidity and thermal stability to the resulting polymers.[2]

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

| Property | Value | References |

| Molecular Formula | C8H16O2 | [2][3][4] |

| Molecular Weight | 144.21 g/mol | [2][3][5][6] |

| CAS Number | 105-08-8 | [3][4][5][6] |

| Appearance | White solid | [2][6] |

| Melting Point | 41-61 °C | [4][6] |

| Boiling Point | 283-288 °C | [2][5][6] |

| Density | 1.0381 g/cm³ at 25 °C | [3][4] |

| Flash Point | 162-166 °C | [3][7] |

| Autoignition Temperature | 309 °C (584 °F) | [5] |

| Solubility in Water | 920,000 mg/L at 20 °C | [3] |

| Vapor Density | 5 (Air = 1) | [3][5] |

Toxicological Profile

The toxicological properties of 1,4-Cyclohexanedimethanol have been evaluated through various studies, indicating low acute toxicity.

Table 2: Summary of Toxicological Data

| Endpoint | Species | Route | Result | References |

| Acute Oral Toxicity | Rat | Oral | LD50: >2000 mg/kg bw | [1][8] |

| Acute Dermal Toxicity | Rat | Dermal | LD50: >2000 mg/kg bw | [1] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50: >1.25 mg/L (6 hours) | [1] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritating | [1][8] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation/damage | [1][9] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1][8] |

Sub-lethal effects observed in acute oral toxicity studies included weakness, prostration, and vasodilatation.[1] Eye irritation studies have shown that 1,4-Cyclohexanedimethanol can cause significant eye irritation, with some studies indicating the potential for persistent corneal effects.[1][9]

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 423)

The acute oral toxicity of 1,4-Cyclohexanedimethanol was assessed in rats following the OECD Test Guideline 423.[8] This method involves a stepwise procedure with the use of a limited number of animals.

Caption: Workflow for Acute Oral Toxicity Testing.

Skin Irritation (OECD Test Guideline 404)

Skin irritation potential was evaluated in rabbits according to OECD Test Guideline 404.[8] This test involves the application of the substance to the shaved skin of the animal.

Caption: Workflow for Skin Irritation Testing.

Handling, Storage, and First Aid

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe dust or vapor.[10] Use in a well-ventilated area.[10] Wear appropriate personal protective equipment, including gloves and eye/face protection.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10] Incompatible with strong oxidizing agents.[10]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9]

-

Ingestion: Clean mouth with water. Get medical attention.

Fire and Emergency Procedures

-

Extinguishing Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam.

-

Specific Hazards: May be combustible at high temperatures.[7] Hazardous decomposition products include carbon oxides (CO, CO2).

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.

-

Accidental Release: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

Caption: Emergency Response Flowchart.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,4-Cyclohexanedimethanol mixture of cis and trans, 99 105-08-8 [sigmaaldrich.com]

- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 7. cpachem.com [cpachem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. junsei.co.jp [junsei.co.jp]

Cis- and Trans-Isomerism in Cyclohexanedimethanol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals